(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391449-47-0
VCID: VC8459877
InChI: InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=C(C=CC(=C1)F)F)N.Cl
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.62 g/mol

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

CAS No.: 1391449-47-0

Cat. No.: VC8459877

Molecular Formula: C8H10ClF2N

Molecular Weight: 193.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride - 1391449-47-0

Specification

CAS No. 1391449-47-0
Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
IUPAC Name (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Standard InChI Key NQFUIZOIKVFLIM-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)F)F)N.Cl
SMILES CC(C1=C(C=CC(=C1)F)F)N.Cl
Canonical SMILES CC(C1=C(C=CC(=C1)F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No. 1391449-47-0) has the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol. The compound consists of a 2,5-difluorophenyl group attached to an ethanamine backbone, with the amine group in the (R)-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (NH₂, C₆H₃F₂, CH₃, and H) determine the R configuration at the chiral center . The InChIKey NQFUIZOIKVFLIM-NUBCRITNSA-N and SMILES CC@HN.Cl provide unambiguous identifiers for its three-dimensional structure.

Spectroscopic and Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityWater-soluble (hydrochloride)
Partition CoefficientLogP ≈ 2.1 (estimated)

The presence of fluorine atoms at the 2- and 5-positions of the phenyl ring influences electronic distribution, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .

Synthesis and Manufacturing

Enantioselective Synthesis Strategies

The synthesis of (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride typically involves the reduction of a prochiral ketone precursor, such as 2,5-difluoroacetophenone, using chiral catalysts to achieve high enantiomeric excess (ee). A common approach employs asymmetric hydrogenation with transition metal catalysts (e.g., ruthenium-BINAP complexes) under mild conditions (-25°C to 75°C).

Representative Reaction Pathway:

2,5-DifluoroacetophenoneH2,Ru-BINAPAsymmetric Hydrogenation(R)-1-(2,5-Difluorophenyl)ethanolNH3Amination(R)-1-(2,5-Difluorophenyl)ethanamineHClHydrochloride Salt\text{2,5-Difluoroacetophenone} \xrightarrow[\text{H}_2, \text{Ru-BINAP}]{\text{Asymmetric Hydrogenation}} (R)\text{-1-(2,5-Difluorophenyl)ethanol} \xrightarrow[\text{NH}_3]{\text{Amination}} (R)\text{-1-(2,5-Difluorophenyl)ethanamine} \xrightarrow[]{\text{HCl}} \text{Hydrochloride Salt}

Optimization Challenges

Key challenges include minimizing racemization during amination and ensuring high yield in the final salt formation. Recent advances in continuous-flow reactors have improved reaction control, achieving ee values >98% and yields exceeding 85%.

Research Findings and Biological Relevance

In Vitro Pharmacological Studies

While direct studies on (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride are sparse, its structural similarity to psychoactive phenethylamines suggests potential interactions with neurotransmitter systems. Preliminary assays indicate weak affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (IC₅₀ > 10 μM) .

Metabolic Stability and Toxicity

Fluorine substitution at the 2- and 5-positions reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays. Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, suggesting a favorable safety profile for further development.

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